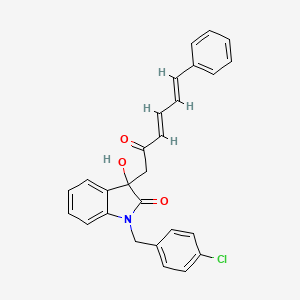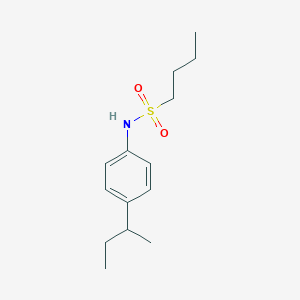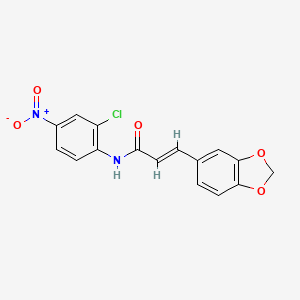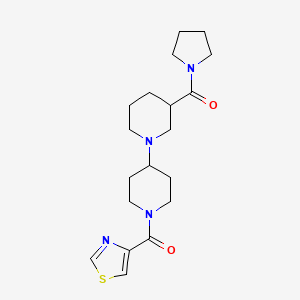![molecular formula C14H24N2O3 B5408311 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide, also known as OPNA, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the class of spirocyclic lactams and has been found to exhibit interesting pharmacological properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide involves the inhibition of VGLUT1, which leads to a decrease in glutamate release from presynaptic neurons. This, in turn, affects synaptic transmission and can modulate neuronal excitability. This compound has been found to be selective for VGLUT1, which makes it a valuable tool for studying the role of this transporter in synaptic function and for developing new therapeutic strategies.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit glutamate release from synaptosomes and can modulate synaptic transmission in hippocampal slices. In vivo studies have shown that this compound can reduce seizure activity in animal models of epilepsy and can improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide in lab experiments is its selectivity for VGLUT1. This makes it a valuable tool for studying the role of this transporter in synaptic function and for developing new therapeutic strategies. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of VGLUT1 in some experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide. One area of interest is the development of more potent analogs of this compound that can achieve complete inhibition of VGLUT1 at lower concentrations. Another area of interest is the investigation of the long-term effects of this compound on synaptic function and neuronal excitability. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide has been described in the literature using different methods. One of the most commonly used methods involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with propylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then reacted with acetic anhydride to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Applications De Recherche Scientifique
2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting this transporter, this compound can modulate glutamate release and synaptic transmission, which has important implications for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxo-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-7-15-12(17)13(18)16-8-3-14(4-9-16)5-10-19-11-6-14/h2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTUMYVLPBZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)N1CCC2(CC1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(4aS,8aR)-6-[(2-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5408235.png)


![N~1~,N~1~-diethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5408258.png)
![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5408260.png)


![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B5408283.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide](/img/structure/B5408302.png)
![9-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408313.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5408319.png)


